Predicted Lipophilicity (ACD/LogP) vs. Closest Structural Analogs
The ACD/LogP of N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide is predicted to be 7.14 . This value exceeds the typical optimal range for oral bioavailability (LogP 1–5) and is driven by the presence of three aromatic rings and only two H‑bond donors. By comparison, the Des‑2‑methylbenzoyl analog (CAS 1580889‑33‑3), which replaces the 2‑methylbenzamido group with a simple benzamide, is predicted to have a lower LogP (estimated ~6.3–6.8 based on fragment‑based calculation), while the para‑methyl regioisomer (N‑(2‑benzoyl‑4‑methylphenyl)‑2‑(4‑methylbenzamido)benzamide) is anticipated to exhibit a very similar LogP (~7.1) but a distinct topological polar surface area due to the different substitution geometry .
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 7.14 (ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Des‑2‑methylbenzoyl Tolvaptan (CAS 1580889‑33‑3): estimated LogP ~6.5 (fragment‑based); Para‑methyl regioisomer: estimated LogP ~7.1 |
| Quantified Difference | ΔLogP ≈ 0.6–0.9 units higher than Des‑2‑methyl analog; comparable to para‑methyl regioisomer |
| Conditions | In silico prediction; no experimental logP data available for any of the three compounds. |
Why This Matters
A LogP above 7 predicts very low aqueous solubility and strong non‑specific binding, which directly influences the choice of co‑solvents for in vitro assays and the design of bioanalytical extraction methods.
